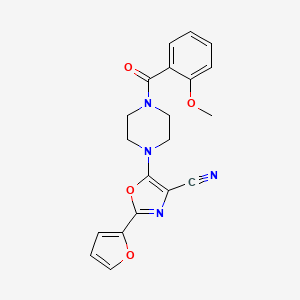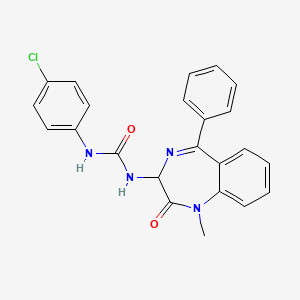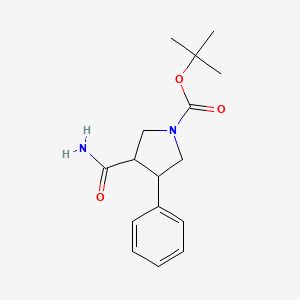
叔丁基3-氨基甲酰基-4-苯基吡咯烷-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O3. It is known for its versatile properties and is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
科学研究应用
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 3-carbamoyl-4-phenylpyrrolidine-1-carboxylic acid. This reaction is often carried out under mild conditions using a suitable solvent and a catalyst to facilitate the reaction. Common reagents used in the synthesis include cesium carbonate and tetrabutylammonium iodide (TBAI) .
Industrial Production Methods
Industrial production of tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .
化学反应分析
Types of Reactions
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
作用机制
The mechanism of action of tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate include:
- Tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate
- Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate
- Tert-butyl 3-methyl-4-phenylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity patterns. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.
属性
IUPAC Name |
tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-12(13(10-18)14(17)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYSQPYALSOQEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
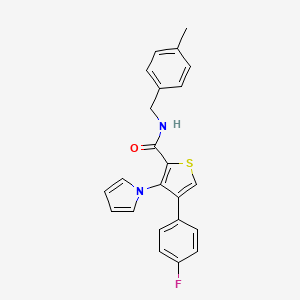
![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)
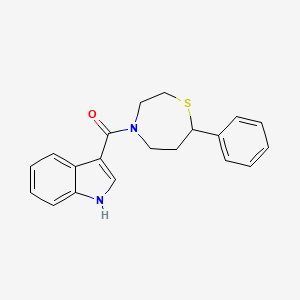
![3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide](/img/structure/B2365440.png)
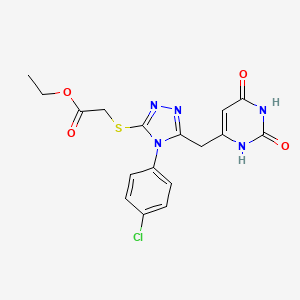
![5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2365444.png)
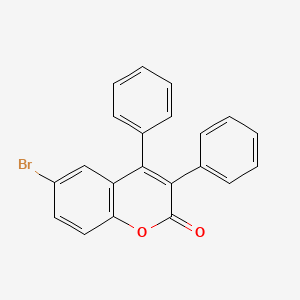
![3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B2365448.png)
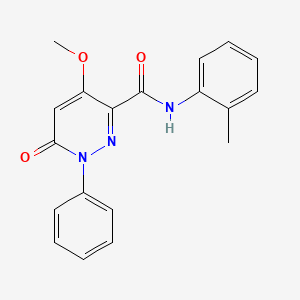
![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)
